molecular formula C7H8ClN3O B13863482 (1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride

(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride

Katalognummer: B13863482
Molekulargewicht: 185.61 g/mol
InChI-Schlüssel: BVUJLVSMXHZTOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of solid-supported catalysts can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogenation, nitration, and other substitution reactions can be performed on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives such as:

  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[4,3-b]pyridine
  • 1H-Pyrazolo[3,4-c]pyridine

Uniqueness

(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H8ClN3O

Molekulargewicht

185.61 g/mol

IUPAC-Name

1H-pyrazolo[4,3-c]pyridin-4-ylmethanol;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c11-4-7-5-3-9-10-6(5)1-2-8-7;/h1-3,11H,4H2,(H,9,10);1H

InChI-Schlüssel

BVUJLVSMXHZTOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1NN=C2)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.